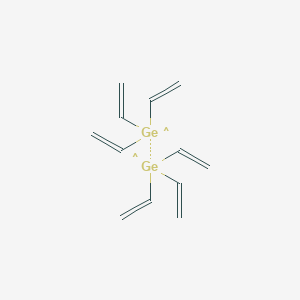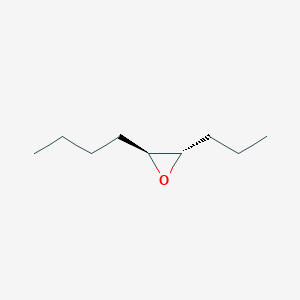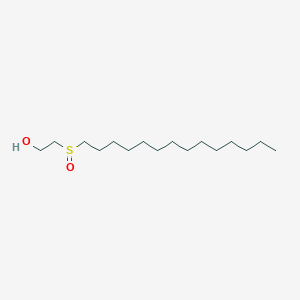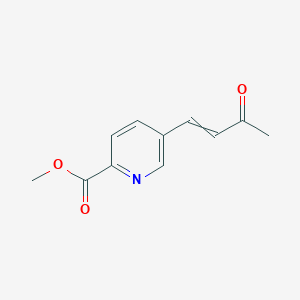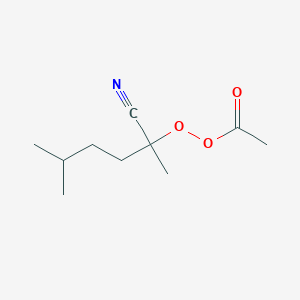
2-Cyano-5-methylhexan-2-yl ethaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-methylhexan-2-yl ethaneperoxoate is an organic compound with a complex structure that includes a cyano group, a methyl group, and an ethaneperoxoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-methylhexan-2-yl ethaneperoxoate can be achieved through multiple-step organic synthesis. One common method involves the reaction of 2-cyano-5-methylhexan-2-ol with ethaneperoxoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-methylhexan-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine
Properties
CAS No. |
58422-63-2 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-cyano-5-methylhexan-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C10H17NO3/c1-8(2)5-6-10(4,7-11)14-13-9(3)12/h8H,5-6H2,1-4H3 |
InChI Key |
UVQKHJYUISDNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C#N)OOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


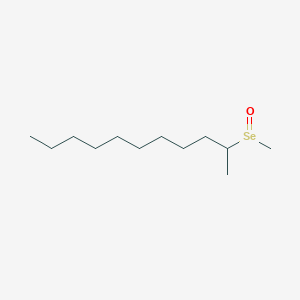

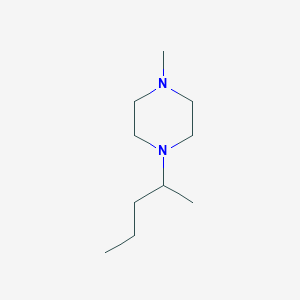
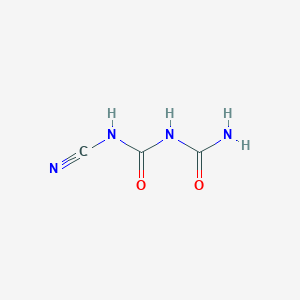
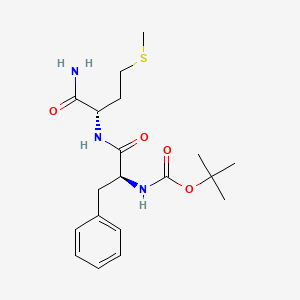
methanone](/img/structure/B14624954.png)
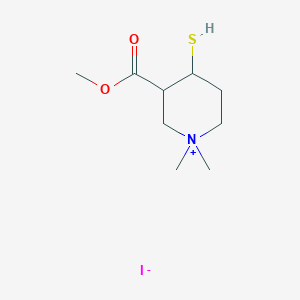
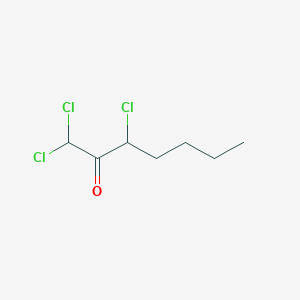
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

